

The Discovery and Scientific Journey of Retrofractamide A: A Technical Review

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Compound of Interest

Compound Name: Retrofractamide A

Cat. No.: B1249489

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Retrofractamide A, a notable alkaloid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of **Retrofractamide A**, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

Retrofractamide A was first isolated from the medicinal plant *Piper retrofractum*, commonly known as the Javanese long pepper. The initial discovery and structural elucidation of this natural product were detailed in a 1985 publication in the journal *Phytochemistry* by Banerji and colleagues.^{[1][2][3]} Their work laid the foundation for future research into this and other related amide alkaloids from the *Piper* genus.

The isolation of **Retrofractamide A** was part of a broader investigation into the chemical constituents of *Piper retrofractum*, a plant with a long history of use in traditional medicine. Subsequent studies have identified a variety of other bioactive compounds from this plant, including other retrofractamides and piperine.^{[4][5]}

Physicochemical Properties

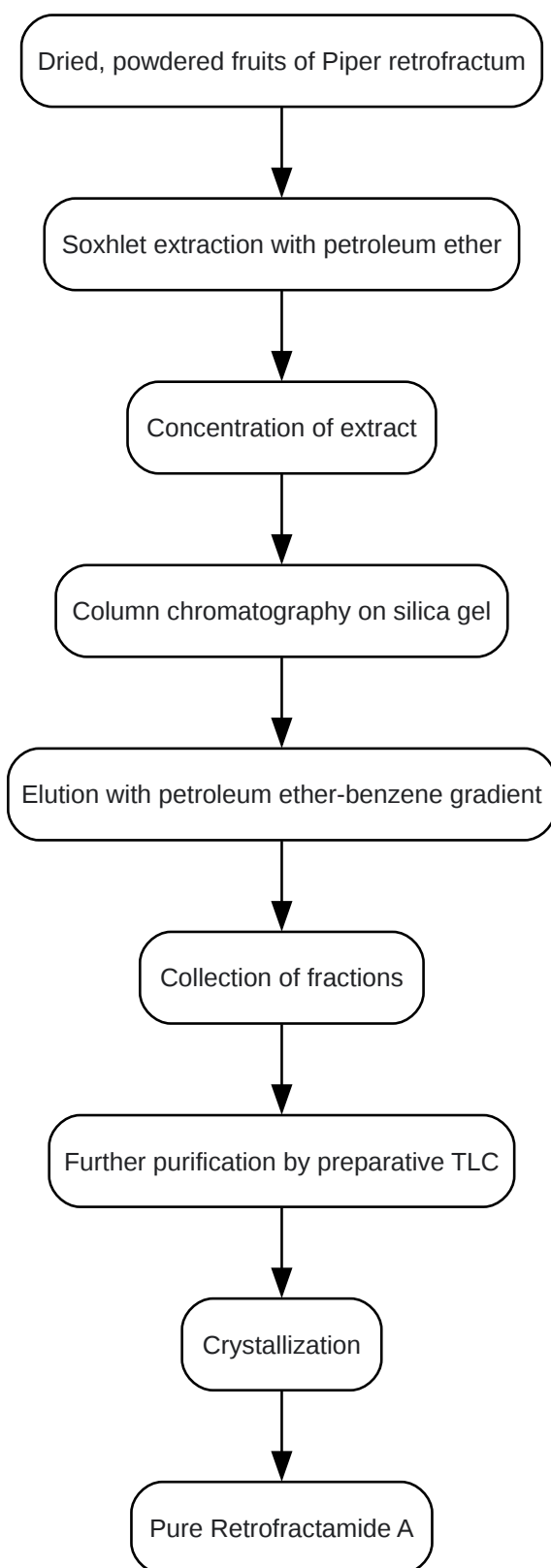
Retrofractamide A is characterized by the following molecular and physical properties:

Property	Value
Molecular Formula	C ₂₀ H ₂₅ NO ₃
Molecular Weight	327.42 g/mol
IUPAC Name	(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide
CAS Number	94079-67-1
Appearance	Crystalline solid

Experimental Protocols

Isolation of Retrofractamide A

The original isolation of **Retrofractamide A** from the dried, powdered fruits of *Piper retrofractum* involved the following key steps, as described by Banerji et al. (1985):



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Figure 1: General workflow for the isolation of **Retrofractamide A**.

- **Extraction:** The plant material was exhaustively extracted using a Soxhlet apparatus with petroleum ether (60-80°C).
- **Chromatography:** The concentrated extract was subjected to column chromatography on silica gel.
- **Elution and Purification:** Elution with a gradient of petroleum ether and benzene yielded fractions containing **Retrofractamide A**. These fractions were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.
- **Crystallization:** The purified compound was crystallized from a mixture of petroleum ether and ethyl acetate.

Structure Elucidation

The structure of **Retrofractamide A** was determined using a combination of spectroscopic techniques:

- **UV Spectroscopy:** Revealed the presence of a conjugated system.
- **IR Spectroscopy:** Indicated the presence of an amide carbonyl group and double bonds.
- **¹H-NMR Spectroscopy:** Provided detailed information about the arrangement of protons in the molecule, including the stereochemistry of the double bonds.
- **Mass Spectrometry:** Determined the molecular weight and fragmentation pattern of the compound.

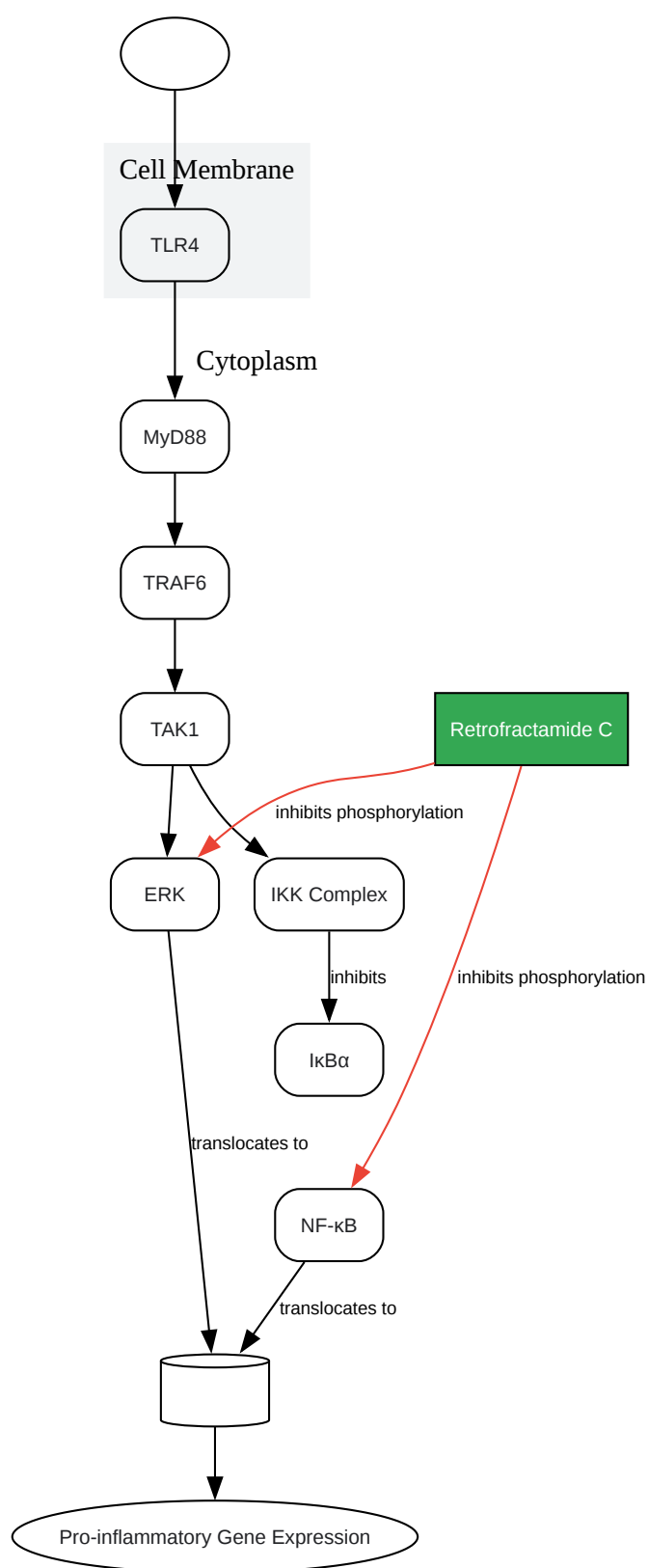
Biological Activity and Mechanism of Action

While extensive research has been conducted on the bioactivity of extracts from *Piper retrofractum* and related compounds, specific quantitative data for the biological activity of pure **Retrofractamide A** is limited in the available literature. However, studies on the closely related compound, Retrofractamide C, provide insights into the potential mechanisms of action.

Retrofractamide C has been shown to possess anti-inflammatory properties. It exerts its effects by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear

factor kappa B (NF- κ B), key components of inflammatory signaling pathways. It is plausible that **Retrofractamide A** may exhibit similar activities through related mechanisms.

The following diagram illustrates the known signaling pathway inhibited by Retrofractamide C, which may serve as a model for the potential action of **Retrofractamide A**.



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Figure 2: Known anti-inflammatory signaling pathway of Retrofractamide C.

Synthesis

The total synthesis of **Retrofractamide A** has been reported, confirming the structure assigned from spectroscopic data. The synthetic routes typically involve the construction of the unsaturated fatty acid side chain and its subsequent coupling with the isobutylamine moiety.

Future Perspectives

Retrofractamide A remains a molecule of interest for further investigation. Future research should focus on:

- Comprehensive evaluation of its biological activities using a wider range of in vitro and in vivo models.
- Elucidation of its specific molecular targets and signaling pathways.
- Structure-activity relationship (SAR) studies to optimize its therapeutic potential.
- Development of efficient and scalable synthetic methodologies.

This in-depth guide provides a solid foundation for researchers and professionals engaged in the exploration of natural products for drug discovery and development. The foundational work on **Retrofractamide A** opens avenues for new therapeutic strategies.

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